2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyrazine
Overview
Description
2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyrazine is a useful research compound. Its molecular formula is C11H13ClN4 and its molecular weight is 236.7 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyrazine is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 272.17 g/mol. The compound features a pyrazole ring structure, which is known for its diverse biological activities.
Research indicates that compounds containing pyrazole moieties often exhibit significant interactions with various biological targets:
- Androgen Receptor Modulation : Similar pyrazole derivatives have been identified as selective androgen receptor modulators (SARMs), suggesting potential applications in treating conditions related to androgen receptor signaling, such as prostate cancer and muscle wasting disorders .
- Inhibition of Kinases : Pyrazole derivatives are frequently studied for their inhibitory effects on cyclin-dependent kinases (CDKs). For instance, related compounds have demonstrated strong inhibitory activity against CDK2 and CDK9, which are critical in cell cycle regulation and cancer proliferation .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Study 1: Anticancer Efficacy
A study investigated the effects of a closely related pyrazole derivative on human cancer cell lines (HeLa, HCT116). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound could serve as a lead for anticancer drug development .
Case Study 2: Selective Androgen Receptor Modulation
Another research effort focused on the compound's ability to modulate androgen receptors selectively. In vitro assays demonstrated that it could enhance or inhibit receptor activity depending on the concentration, indicating its potential utility in treating androgen-dependent conditions .
Properties
IUPAC Name |
2-[5-(chloromethyl)-1-propan-2-ylpyrazol-3-yl]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4/c1-8(2)16-9(6-12)5-10(15-16)11-7-13-3-4-14-11/h3-5,7-8H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQCWPQJBLYTCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=NC=CN=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.